Cas no 647852-82-2 ((R)-SN-38)

(R)-SN-38 structure
(R)-SN-38 structure
Product Name:(R)-SN-38
Numero CAS:647852-82-2
MF:C22H20N2O5
MW:392.404605865479
CID:961391
PubChem ID:13374085
Update Time:2025-04-19

(R)-SN-38 Proprietà chimiche e fisiche

Nomi e identificatori

    • (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)dione
    • (R)-SN-38
    • (19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(2
    • 7-Ethyl-10-Hydroxy Camptothecin, (R)-
    • AKOS025394793
    • (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • (R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • (R)-7-Ethyl-10-Hydroxy Camptothecin
    • 9P899M3X4E
    • (19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
    • SCHEMBL16072280
    • (R)-SN-38; 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4,11-diethyl-4,9-dihydroxy-, (4R)-; (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; (R)-SN-38; (R)-7-Ethyl-10-hydroxycamptothecin; (4R)-4
    • DTXSID90538620
    • 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4,11-diethyl-4,9-dihydroxy-, (4R)-
    • 647852-82-2
    • (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4'
    • Inchi: 1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m1/s1
    • Chiave InChI: FJHBVJOVLFPMQE-JOCHJYFZSA-N
    • Sorrisi: O1C([C@@](CC)(C2C=C3C4C(=C(CC)C5C=C(C=CC=5N=4)O)CN3C(C=2C1)=O)O)=O

Proprietà calcolate

  • Massa esatta: 392.13700
  • Massa monoisotopica: 392.13722174 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 2
  • Complessità: 820
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Peso molecolare: 392.4
  • XLogP3: 1.4
  • Superficie polare topologica: 100

Proprietà sperimentali

  • PSA: 101.65000
  • LogP: 2.34760

(R)-SN-38 Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
S589945-1mg
(R)-SN-38
647852-82-2
1mg
$414.00 2023-05-17
TRC
S589945-2.5mg
(R)-SN-38
647852-82-2
2.5mg
$907.00 2023-05-17
TRC
S589945-5mg
(R)-SN-38
647852-82-2
5mg
$1728.00 2023-05-17
TRC
S589945-10mg
(R)-SN-38
647852-82-2
10mg
$3284.00 2023-05-17
TRC
S589945-25mg
(R)-SN-38
647852-82-2
25mg
$ 27000.00 2023-09-06
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD